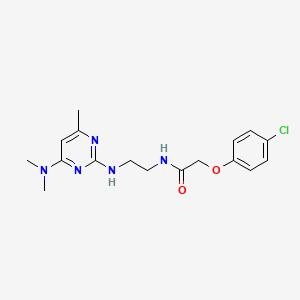![molecular formula C17H19N7O2 B2464786 3-[4-(2,5-diméthylfuran-3-carbonyl)pipérazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797350-00-5](/img/structure/B2464786.png)
3-[4-(2,5-diméthylfuran-3-carbonyl)pipérazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features a combination of furan, piperazine, triazole, and pyridazine moieties
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common structural motif in many pharmaceuticals and biologically active compounds . Compounds containing this motif often exhibit a broad range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring often interact with multiple targets and pathways due to their versatile binding properties .
Result of Action
Given the presence of the 1,2,4-triazole ring, it might have potential anticancer, antibacterial, antiviral, or anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperazine intermediates, followed by their coupling with the triazole and pyridazine units. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product might involve techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole and pyridazine rings can be reduced under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazole ring could produce dihydrotriazoles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridine
- 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)benzene
Uniqueness
The uniqueness of 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-9-14(13(2)26-12)17(25)23-7-5-22(6-8-23)15-3-4-16(21-20-15)24-11-18-10-19-24/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGTOCKYHSHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
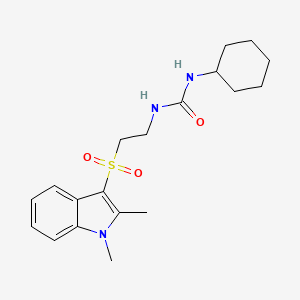

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464706.png)
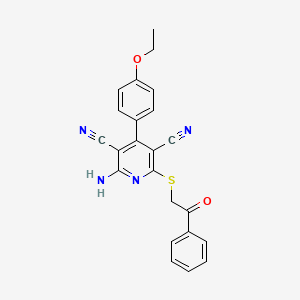
![(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2464712.png)
![methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2464714.png)
![tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate](/img/structure/B2464715.png)
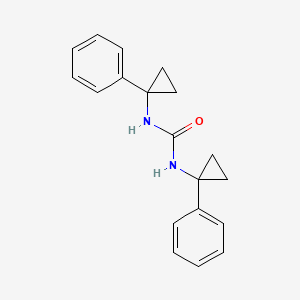
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464717.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)
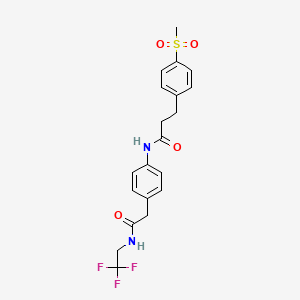
![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)

